

What is Tacrolimus-13C,D2 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tacrolimus-13C,D2

Cat. No.: B15610770 Get Quote

Tacrolimus-13C,D2: A Technical Guide for Researchers

An In-depth Whitepaper on the Application of an Isotope-Labeled Internal Standard in Quantitative Bioanalysis

This technical guide provides a comprehensive overview of **Tacrolimus-13C,D2**, a stable isotope-labeled derivative of the potent immunosuppressant Tacrolimus (also known as FK-506). Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, primary research applications, and the methodologies for its use, particularly in the field of quantitative bioanalysis.

Introduction to Tacrolimus-13C,D2

Tacrolimus-13C,D2 is a synthetically modified version of Tacrolimus where one carbon atom is replaced by its heavy isotope, Carbon-13 (¹³C), and two hydrogen atoms are replaced by deuterium (²H or D). This isotopic labeling results in a molecule with a higher molecular weight than the parent drug but with identical chemical properties and reactivity. These characteristics make it an ideal internal standard for isotope dilution mass spectrometry, the gold standard for quantitative analysis of drugs in biological matrices.

The primary application of **Tacrolimus-13C,D2** is in therapeutic drug monitoring (TDM) of Tacrolimus in transplant recipients. Accurate measurement of Tacrolimus blood concentrations

is critical to maintain efficacy in preventing organ rejection while avoiding dose-related toxicities, such as nephrotoxicity. The use of a stable isotope-labeled internal standard like **Tacrolimus-13C,D2** is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2]

Physicochemical Properties

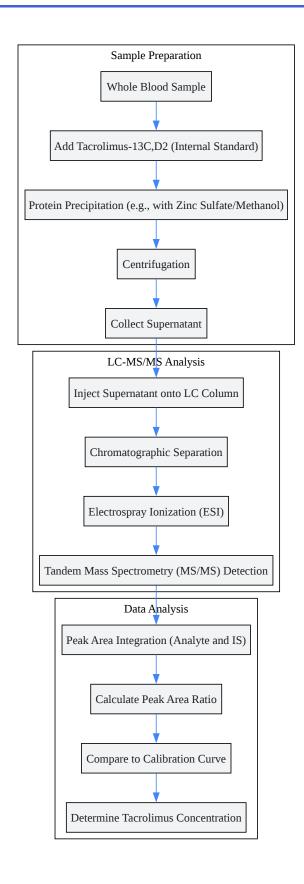
The key physicochemical properties of **Tacrolimus-13C,D2** are summarized in the table below. These properties are essential for its use in analytical method development.

Property	Value
Chemical Formula	C ₄₃ ¹³ CH ₆₇ D ₂ NO ₁₂
Molecular Weight	~807.0 g/mol
CAS Number	1356841-89-8
Appearance	Pale yellow solid
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥98% for ¹³ C; ≥95% for D
Solubility	Slightly soluble in chloroform and methanol

Note: Exact values for purity and isotopic enrichment may vary by supplier. Please refer to the Certificate of Analysis for lot-specific information.[3][4]

Primary Use in Research: Isotope Dilution Mass Spectrometry

Tacrolimus-13C,D2 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Tacrolimus in biological samples, most commonly whole blood.[1][5][6] The principle of this technique, known as isotope dilution mass spectrometry, involves adding a known amount of the labeled internal standard to the unknown sample before any sample processing.



The co-elution of the analyte (Tacrolimus) and the internal standard (**Tacrolimus-13C,D2**) during chromatography and their simultaneous detection by the mass spectrometer allows for accurate quantification. Because the internal standard behaves identically to the analyte during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration, providing a highly accurate and precise measurement.

Experimental Workflow for Tacrolimus Quantification

The following diagram illustrates a typical workflow for the quantification of Tacrolimus in whole blood using **Tacrolimus-13C,D2** as an internal standard.

Click to download full resolution via product page

Figure 1: Experimental workflow for Tacrolimus quantification.

Detailed Experimental Protocol: Quantification of Tacrolimus in Whole Blood

This protocol is a synthesis of commonly employed methods for the LC-MS/MS analysis of Tacrolimus using **Tacrolimus-13C,D2**.

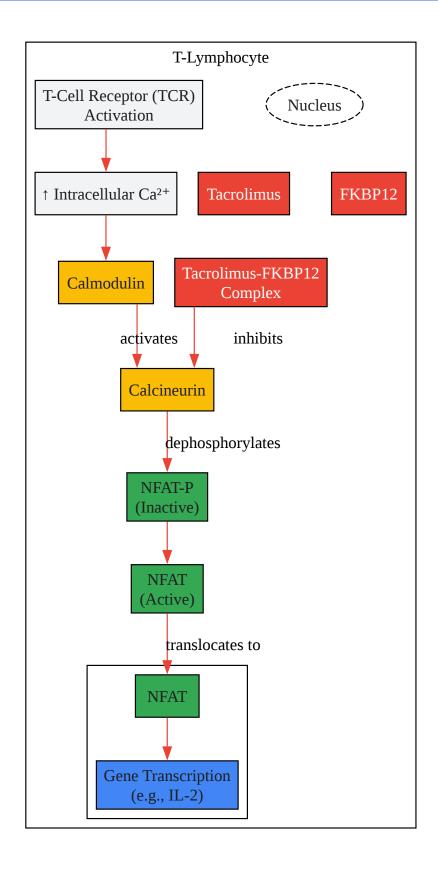
- 1. Materials and Reagents:
- Whole blood samples (patient, quality control, and calibrators)
- Tacrolimus-13C,D2 internal standard stock solution
- Tacrolimus reference standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Zinc sulfate solution (0.1 M in water)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- 2. Sample Preparation:
- To 100 μ L of whole blood sample, add a known amount of **Tacrolimus-13C,D2** internal standard solution.
- Add a protein precipitation agent, such as a solution of zinc sulfate in methanol.[6]
- Vortex the mixture vigorously to ensure complete protein precipitation and release of the drug.
- Centrifuge the sample to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- Liquid Chromatography:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
- Tandem Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed to detect specific precursorto-product ion transitions for both Tacrolimus and Tacrolimus-13C,D2.
 - Tacrolimus: The ammonium adduct [M+NH₄]⁺ at m/z 821.5 is often selected as the precursor ion, with a product ion at m/z 768.4.[1]
 - **Tacrolimus-13C,D2**: The corresponding ammonium adduct [M+NH₄]⁺ at m/z 824.6 is monitored, with a product ion at m/z 771.5.[1]

4. Data Analysis:

- Integrate the peak areas of the MRM chromatograms for both Tacrolimus and Tacrolimus and Tacrolimus and Tacrolimus
 13C,D2.
- Calculate the peak area ratio of Tacrolimus to Tacrolimus-13C,D2.
- Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
- Determine the concentration of Tacrolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.


Mechanism of Action of Tacrolimus and Relevant Signaling Pathways

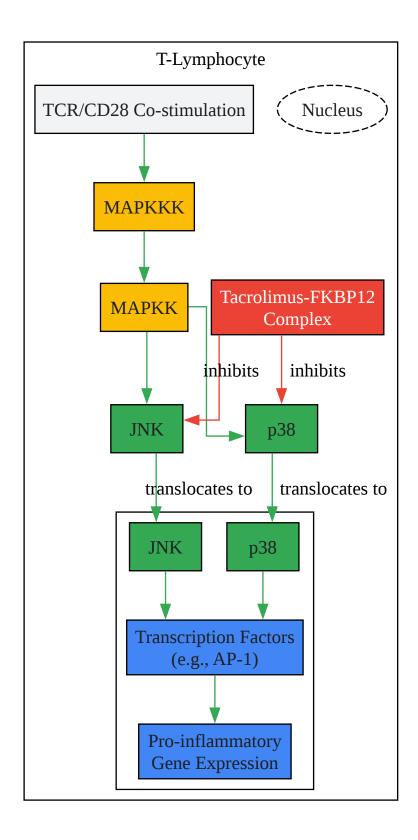
While **Tacrolimus-13C,D2** is primarily used as an analytical tool, understanding the mechanism of action of the parent drug is crucial for researchers in the field. Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway in T-lymphocytes.

Calcineurin-NFAT Signaling Pathway

The following diagram illustrates the inhibition of the calcineurin-NFAT pathway by Tacrolimus.

Click to download full resolution via product page

Figure 2: Inhibition of the Calcineurin-NFAT signaling pathway by Tacrolimus.



Upon T-cell activation, intracellular calcium levels rise, leading to the activation of calcineurin. [7][8] Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2). Tacrolimus binds to the immunophilin FKBP12, forming a complex that inhibits the phosphatase activity of calcineurin.[7][8][9] This prevents the activation of NFAT and subsequent cytokine production, thereby suppressing the immune response.

JNK and p38 MAPK Signaling Pathways

In addition to its primary effect on the calcineurin-NFAT pathway, Tacrolimus has also been shown to inhibit the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in T-cells.[10] These pathways are also involved in T-cell activation and cytokine production. The inhibition of these pathways contributes to the overall immunosuppressive effect of Tacrolimus.

Click to download full resolution via product page

Figure 3: Inhibition of JNK and p38 MAPK signaling pathways by Tacrolimus.

Conclusion

Tacrolimus-13C,D2 is an indispensable tool for researchers and clinicians involved in the therapeutic drug monitoring of Tacrolimus. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision for optimal patient management. A thorough understanding of its properties, the analytical methodologies for its use, and the mechanism of action of the parent drug is essential for its effective application in research and clinical settings. This guide provides a foundational understanding of these aspects to support the scientific community in their work with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples A compensation of matrix effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tacrolimus in human whole blood in kidney transplant recipients using a rapid and specific LC–MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esschemco.com [esschemco.com]
- 4. caymanchem.com [caymanchem.com]
- 5. An isotope dilution LC-MS/MS based candidate reference method for the quantification of cyclosporine A, tacrolimus, sirolimus and everolimus in human whole blood: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Quantification of the Immunosuppressant Tacrolimus on Dried Blood Spots Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PharmGKB summary: cyclosporine and tacrolimus pathways PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [What is Tacrolimus-13C,D2 and its primary use in research?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610770#what-is-tacrolimus-13c-d2-and-its-primary-use-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com